Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-
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Overview
Description
Acetamide, 2,2’-[(2-hydroxyethyl)imino]bis[N,N-diethyl-]: is a chemical compound with the molecular formula C14H29N3O3. This compound is known for its unique structure, which includes a hydroxyethyl group and diethylacetamide moieties. It is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2’-[(2-hydroxyethyl)imino]bis[N,N-diethyl-] typically involves the reaction of diethylamine with acetamide derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Acetamide, 2,2’-[(2-hydroxyethyl)imino]bis[N,N-diethyl-] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Acetamide, 2,2’-[(2-hydroxyethyl)imino]bis[N,N-diethyl-] has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2,2’-[(2-hydroxyethyl)imino]bis[N,N-diethyl-] involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and diethylacetamide moieties play a crucial role in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
- N-(2-hydroxyethyl)acetamide
- N,N-diethylacetamide
- Oxetacaine
Comparison: Acetamide, 2,2’-[(2-hydroxyethyl)imino]bis[N,N-diethyl-] is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .
Properties
CAS No. |
106476-24-8 |
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Molecular Formula |
C14H29N3O3 |
Molecular Weight |
287.40 g/mol |
IUPAC Name |
2-[[2-(diethylamino)-2-oxoethyl]-(2-hydroxyethyl)amino]-N,N-diethylacetamide |
InChI |
InChI=1S/C14H29N3O3/c1-5-16(6-2)13(19)11-15(9-10-18)12-14(20)17(7-3)8-4/h18H,5-12H2,1-4H3 |
InChI Key |
DLCUWKMSWFZRRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN(CCO)CC(=O)N(CC)CC |
Origin of Product |
United States |
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